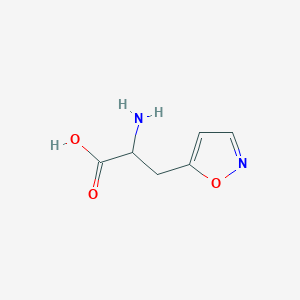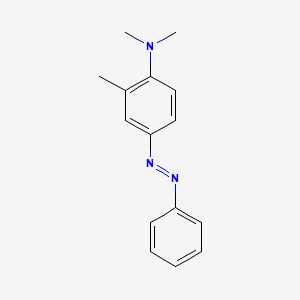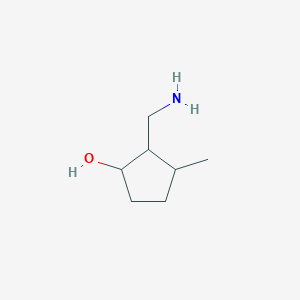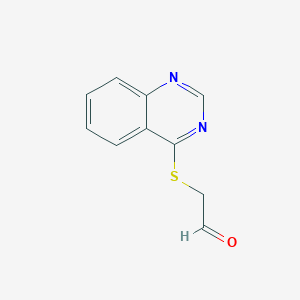
2-(Quinazolin-4-ylsulfanyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinazolin-4-ylsulfanyl)acetaldehyde is a chemical compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde typically involves the reaction of quinazoline derivatives with appropriate sulfur-containing reagents. One common method involves the reaction of 4-chloroquinazoline with thiourea to form 4-mercaptoquinazoline, which is then reacted with acetaldehyde under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as phase-transfer catalysis and microwave-assisted reactions may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Quinazolin-4-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the sulfur atom under basic conditions.
Major Products Formed
Oxidation: 2-(Quinazolin-4-ylsulfanyl)acetic acid.
Reduction: 2-(Quinazolin-4-ylsulfanyl)ethanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Quinazolin-4-ylsulfanyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(Quinazolin-4-ylsulfanyl)acetaldehyde is unique due to its specific structural features, including the presence of both an aldehyde group and a sulfur atom attached to the quinazoline ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-quinazolin-4-ylsulfanylacetaldehyde |
InChI |
InChI=1S/C10H8N2OS/c13-5-6-14-10-8-3-1-2-4-9(8)11-7-12-10/h1-5,7H,6H2 |
InChI Key |
TWHCCVWZAJIEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


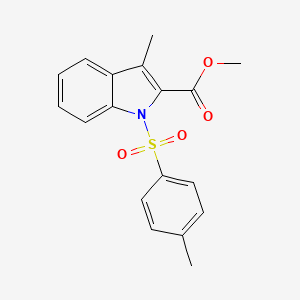
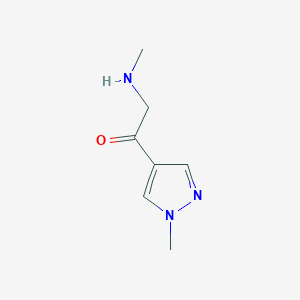

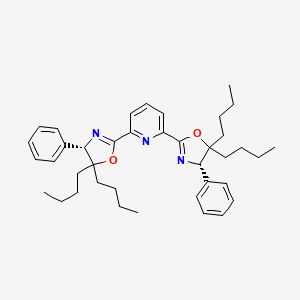
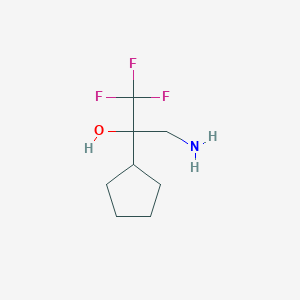

![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
